molecular formula C16H19NO B6358704 3-(2-Benzyloxy-phenyl)-propylamine CAS No. 1000510-77-9

3-(2-Benzyloxy-phenyl)-propylamine

Cat. No.: B6358704
CAS No.: 1000510-77-9
M. Wt: 241.33 g/mol
InChI Key: LPMQBTRNWFFFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzyloxy-phenyl)-propylamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxy-phenyl)-propylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-benzyloxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group is then substituted with a propylamine group through a nucleophilic substitution reaction, often using reagents like thionyl chloride (SOCl2) to activate the alcohol for substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxy-phenyl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-Benzyloxy-phenyl)-propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxy-phenyl)-propylamine involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxy-phenyl)-propylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(2-Hydroxy-phenyl)-propylamine: Contains a hydroxyl group instead of a benzyloxy group.

    3-(2-Ethoxy-phenyl)-propylamine: Features an ethoxy group instead of a benzyloxy group.

Uniqueness

3-(2-Benzyloxy-phenyl)-propylamine is unique due to the presence of the benzyloxy group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c17-12-6-10-15-9-4-5-11-16(15)18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMQBTRNWFFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.